4-(Pyrrolidin-1-yl)quinazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
81870-89-5 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C12H13N3/c1-2-6-11-10(5-1)12(14-9-13-11)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
LDQNCSYYQUNMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pyrrolidin 1 Yl Quinazoline and Its Analogues
Classical Synthetic Routes to Quinazoline (B50416) Core Structures
The construction of the quinazoline ring system is a cornerstone of organic synthesis, with several classical methods having been developed and refined over the years. These routes typically involve the cyclization of appropriately substituted aniline (B41778) derivatives.
One of the most fundamental approaches is the reaction of 2-aminobenzonitriles with various reagents. For instance, the condensation of 2-aminobenzonitriles with aldehydes and arylboronic acids in a three-component tandem reaction catalyzed by palladium provides a versatile route to diverse quinazoline derivatives. organic-chemistry.org Another classical method involves the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidation step using reagents like manganese dioxide (MnO2) or potassium persulfate (K2S2O8), to yield quinazolines. mdpi.com
Furthermore, the cyclization of N-arylamidines is a frequently employed strategy for the synthesis of C2-substituted quinazolines. researchgate.net This method offers a degree of control over the substitution pattern at the 2-position of the quinazoline core. researchgate.net The reaction of 2-aminobenzophenones with benzylamines or other nitrogen sources like ammonium (B1175870) acetate (B1210297) also represents a classical pathway to quinazoline derivatives. mdpi.comnih.gov
Historically, the first synthesis of a quinazoline was reported by Griess in 1869, which involved the reaction of cyanogen (B1215507) with anthranilic acid. mdpi.comfrontiersin.org While modern methods have largely superseded this specific approach, it laid the groundwork for the development of the rich chemistry of quinazolines. Many of these classical syntheses, while effective, can require harsh reaction conditions or multi-step procedures. frontiersin.org
Introduction of Pyrrolidine (B122466) Moiety at the C-4 Position of the Quinazoline Ring
Once the quinazoline core is established, the introduction of the pyrrolidine group at the C-4 position is a critical step in the synthesis of the target compound. This is most commonly achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The most prevalent method for introducing a pyrrolidine moiety at the C-4 position of a quinazoline ring is through a nucleophilic aromatic substitution (SNA) reaction. nih.govmdpi.com This typically involves the reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), with pyrrolidine. The carbon atom at the 4-position of the quinazoline ring is electrophilic and susceptible to attack by nucleophiles like the secondary amine of the pyrrolidine ring. nih.govresearchgate.net
The reaction conditions for this substitution can vary, with different solvents, temperatures, and reaction times being employed. mdpi.com Studies have shown that these reactions consistently favor substitution at the 4-position over the 2-position in 2,4-dichloroquinazoline (B46505) precursors, leading to the regioselective formation of 2-chloro-4-aminoquinazoline derivatives. nih.govmdpi.com The greater susceptibility of the C-4 position to nucleophilic attack is attributed to its higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. researchgate.net
The reaction can be influenced by the nature of the solvent and the nucleophile. nih.gov For instance, the reaction of 4-chloroquinazoline with amines can be activated by the reaction media. nih.gov This nucleophilic substitution provides a direct and efficient route to 4-(pyrrolidin-1-yl)quinazoline and its analogues.
Regioselective Synthesis and Functionalization Strategies
Achieving regioselectivity is paramount in the synthesis of specifically substituted quinazolines. While the inherent reactivity of the 4-position in 2,4-dihaloquinazolines often directs the substitution, specific strategies can be employed to ensure the desired outcome. nih.gov
For instance, starting with 2,4-dichloroquinazoline, the reaction with a primary or secondary amine like pyrrolidine will preferentially occur at the C-4 position. nih.govmdpi.com This inherent regioselectivity is a key advantage in synthesizing 4-substituted quinazolines.
Further functionalization can be achieved by manipulating the reaction conditions. In some cases, after the introduction of the first nucleophile at the C-4 position, a second, different nucleophile can be introduced at the C-2 position, allowing for the synthesis of 2,4-disubstituted quinazolines. nih.gov Recent research has also explored methods for the selective modification of the C2 position, which has traditionally been more challenging. nih.gov One such method involves the use of an azide (B81097) nucleophile to facilitate a functional group swap, enabling subsequent C2-selective substitution. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, yield, and environmental friendliness, modern synthetic techniques have been applied to the synthesis of quinazolines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. nih.govfrontiersin.org This technique has been successfully applied to the synthesis of quinazoline derivatives.
Microwave-assisted synthesis can be employed for various steps in the formation of the quinazoline core and for subsequent functionalization. For example, the cyclization of 2-amidobenzonitriles to form quinazolin-4(3H)-ones can be efficiently carried out under microwave irradiation. frontiersin.org Similarly, the condensation of anthranilic acid derivatives with other reagents to form the quinazoline ring is accelerated by microwave heating. nih.govresearchgate.net
The introduction of the pyrrolidine moiety via nucleophilic substitution can also be facilitated by microwave assistance, often leading to shorter reaction times and milder conditions. chim.it The use of microwave irradiation is considered a green chemistry approach due to its energy efficiency and potential to reduce the use of hazardous solvents. rsc.org
Phase-Transfer Catalysis in Quinazoline Synthesis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which transports one of the reactants across the phase boundary. crdeepjournal.org
PTC has been applied to the synthesis of quinazoline derivatives, offering advantages such as milder reaction conditions, increased reaction rates, and improved yields. crdeepjournal.org For instance, the N-alkylation and condensation reactions in the synthesis of quinazolin-4(3H)-one derivatives have been successfully carried out using a combination of microwave irradiation and phase-transfer catalysis. researchgate.netnih.gov This combined approach provides a simple, efficient, and environmentally friendly method for the synthesis of these compounds. researchgate.netnih.gov The use of PTC can also be beneficial in the synthesis of quinazoline nucleosides. acs.org
Optimization of Synthetic Pathways and Yields
The synthesis of quinazoline derivatives, including this compound, has been the subject of extensive research to improve efficiency and yields. While specific optimization data for the direct synthesis of this compound is not extensively detailed in the provided results, general strategies for quinazolinone and quinazoline synthesis can be inferred and applied.
One-pot, multi-component reactions are a favored approach for the synthesis of the quinazoline scaffold due to their efficiency. For instance, a three-component reaction involving 2-aminoaryl ketones, aldehydes, and ammonium acetate has been shown to produce quinazolines in good to excellent yields (67-98%) under mild conditions, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov Another effective method utilizes iodine as a catalyst in the reaction of substituted benzaldehydes with o-aminoarylketones and ammonium acetate, achieving yields of 91-97%. nih.gov These methods highlight the importance of the catalyst and reaction conditions in maximizing yield.
For the synthesis of 4-methylquinazoline, optimization of reaction parameters such as catalyst, substrate ratio, temperature, and time has been systematically studied. The use of BF₃-Et₂O as a catalyst, with a specific molar ratio to the starting material (2-aminoacetophenone), and a defined weight ratio of formamide (B127407) at 150°C for 6 hours, resulted in a high yield of 86%. journalirjpac.com This demonstrates that careful control of reaction variables is crucial for achieving optimal outcomes.
The following table summarizes key aspects of synthetic pathway optimization for quinazoline derivatives:
| Catalyst/Reagent | Starting Materials | Product Type | Yield (%) | Reference |
| 4-(N,N-dimethylamino)pyridine (DMAP) | Aromatic/hetero-aromatic aldehydes, 2-aminobenzophenone, NH₄OAc | Quinazolines | 67-98 | nih.gov |
| Iodine | Substituted benzaldehydes, substituted o-aminoarylketones, NH₄OAc | Quinazolines | 91-97 | nih.gov |
| BF₃-Et₂O | 2-aminoacetophenone, formamide | 4-Methylquinazoline | 86 | journalirjpac.com |
| Cupric acetate/Potassium tert-butoxide | Diaryl-λ³-iodanes, nitriles | Functionalized quinazolines | - | nih.gov |
Derivatization Strategies for Structural Modification
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially improved pharmacological properties. These modifications can be broadly categorized into changes on the pyrrolidine ring, the quinazoline core, and hybridization with other bioactive scaffolds.
Modifications on the Pyrrolidine Ring
The pyrrolidine moiety of this compound is a key site for introducing structural diversity. Modifications at this position can significantly influence the compound's interaction with biological targets. Research has shown that introducing substituents onto the pyrrolidine ring can lead to analogues with varied activities. ontosight.ai For example, the synthesis of derivatives with a biphenyl-3-yloxy or a phenylphenoxy substituent on the pyrrolidine ring highlights the exploration of this chemical space. ontosight.ai
The stereochemistry of these substituents is also a critical factor, as exemplified by the synthesis of (R)-4-[3-(biphenyl-3-yloxy)-pyrrolidin-1-yl]-6,7-dimethoxy-quinazoline, where the specific stereoisomer is defined. ontosight.ai The development of stereoselective synthesis methods for pyrrolidine-containing compounds is therefore essential. mdpi.com These methods often utilize chiral starting materials like proline or 4-hydroxyproline (B1632879) to introduce the pyrrolidine ring with a defined stereochemistry. mdpi.com However, a limitation of this approach is that it can be challenging to introduce a wide variety of substituents at different positions on the pyrrolidine ring. mdpi.com
The following table provides examples of modifications on the pyrrolidine ring of quinazoline analogues:
| Substituent on Pyrrolidine Ring | Quinazoline Core | Compound Name | Reference |
| (R)-3-(biphenyl-3-yloxy) | 6,7-dimethoxy-quinazoline | (R)-4-[3-(biphenyl-3-yloxy)-pyrrolidin-1-yl]-6,7-dimethoxy-quinazoline | ontosight.ai |
| (3R)-3-(3-phenylphenoxy) | 6,7-dimethoxy-quinazoline | 6,7-dimethoxy-4-[(3R)-3-(3-phenylphenoxy)pyrrolidin-1-yl]quinazoline | ontosight.ai |
Substituent Variations on the Quinazoline Core (e.g., at C-2, C-6, C-7, C-8 positions)
The quinazoline core itself provides numerous opportunities for substitution to fine-tune the molecule's properties. The C-2, C-6, C-7, and C-8 positions are commonly modified.
C-2 Position: Modifications at the C-2 position have been shown to be important for activity. For instance, placing a thioalkyl fragment at this position can increase the activity of certain quinazoline derivatives. nih.gov
C-6 and C-7 Positions: These positions are frequently substituted with electron-donating groups like methoxy (B1213986) groups, as seen in 6,7-dimethoxy-4-pyrrolidylquinazoline. ontosight.ai These substitutions can influence the electronic properties of the quinazoline ring system and its interactions with biological targets.
C-8 Position: The C-8 position is also a site for modification. For example, in the development of inhibitors of cyclic GMP-specific phosphodiesterase, a benzylamino group is attached at the C-8 position of a related imidazo[4,5-g]-quinazoline structure. nih.gov
A generative active learning approach has identified a potent inhibitor, N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl)-N-methylbenzamide, which features a second pyrrolidine ring at the C-6 position, highlighting the potential for multiple substitutions on the quinazoline core. arxiv.org
The table below showcases various substituent variations on the quinazoline core:
| Position(s) | Substituent(s) | Compound Class/Example | Reference |
| C-2 | Thioalkyl fragment | Quinazolin-4-one derivatives | nih.gov |
| C-6, C-7 | Dimethoxy | 6,7-Dimethoxy-4-pyrrolidylquinazoline | ontosight.ai |
| C-6 | Pyrrolidin-1-yl | N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl)-N-methylbenzamide | arxiv.org |
| C-5 | Electron-releasing or electron-withdrawing groups | Quinazolin-4-one or 2,4-dione derivatives | nih.gov |
Hybridization Approaches with Other Bioactive Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov This approach aims to create hybrid compounds with improved potency or a dual mode of action. researchgate.net The quinazoline scaffold has been successfully hybridized with a variety of other bioactive cores.
Examples of such hybridization include:
Quinazolin-2,4-dione hybrids: These have been synthesized with N-heterocyclic cores like pyrrolidine-2,5-dione, pyrazole, and oxadiazole, as well as bioactive linkers such as hydrazone, amide, and sulfonamide. nih.gov
Quinazoline-chalcone hybrids: These have been evaluated for their biological activities. mdpi.com
Quinazoline-artemisinin hybrids: These have shown potent antiviral activity. mdpi.com
Quinazoline-1,2,4-triazole thioether hybrids: These have demonstrated antibacterial and antifungal properties. mdpi.com
Scaffold hopping, a related strategy, involves making significant changes to the core scaffold while retaining key pharmacophoric features. This has been used to optimize quinazoline-based compounds, for example, by expanding the C-ring of a related dihydroquinoxalinone structure. researchgate.net These approaches underscore the versatility of the quinazoline scaffold in creating novel chemical entities with diverse biological profiles. nih.govresearchgate.net
The following table illustrates some hybridization approaches involving the quinazoline scaffold:
| Hybrid Partner | Linker/Fusion | Resulting Hybrid Class | Reference |
| Pyrrolidine-2,5-dione, pyrazole, oxadiazole | Direct fusion or linkage | Quinazolin-2,4-dione hybrids | nih.gov |
| Chalcone | - | Quinazoline-chalcone hybrids | mdpi.com |
| Artemisinin | - | Quinazoline-artemisinin hybrids | mdpi.com |
| 1,2,4-triazole thioether | Thioether linkage | Quinazoline-1,2,4-triazole thioether hybrids | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Pyrrolidine (B122466) Moiety at the C-4 Position on Biological Activity
The incorporation of a pyrrolidine ring at the C-4 position of the quinazoline (B50416) scaffold is a pivotal design element that significantly influences the biological profile of the resulting molecules. This five-membered saturated heterocycle is not merely a passive substituent; its structural and electronic properties are fundamental to molecular interactions and subsequent biological activity.
A prominent example of the pyrrolidine moiety's importance is seen in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. Research has demonstrated that introducing a pyrrolidineamino group at the C-4 position of quinazoline is a successful strategy for creating potent inhibitors. nih.gov In a study that developed a series of 4-pyrrolidineoxy and 4-piperidineamino substituted quinazolines, several compounds exhibited potent and selective PI3Kδ inhibitory activities, with IC50 values in the low nanomolar range, comparable to the known inhibitor idelalisib. nih.gov This highlights that the amine linkage at the C-4 position is a critical feature for this class of inhibitors.
The versatility of the pyrrolidine scaffold allows for various modifications to fine-tune activity. Factors such as the ring's pucker, which is influenced by substituents on the pyrrolidine ring itself, and the orientation of these substituents can lead to different biological profiles by altering how the molecule fits into a protein's binding site. nih.gov
Role of Substituents on the Quinazoline Ring System
Substitutions on the core quinazoline ring system are a key strategy for modulating the pharmacological properties of 4-(pyrrolidin-1-yl)quinazoline derivatives. The nature and position of these substituents can profoundly affect potency, selectivity, and pharmacokinetic parameters.
Impact of Halogen Atoms and Electron-Withdrawing Groups
The introduction of halogen atoms and other electron-withdrawing groups (EWGs) onto the quinazoline ring or associated aryl rings is a frequently employed strategy in medicinal chemistry to enhance biological activity. nih.gov These groups can influence the electronic properties of the quinazoline system, affecting its interaction with target proteins and its metabolic stability.
For instance, SAR studies on various quinazoline derivatives have consistently shown that the presence of EWGs like chloro, bromo, fluoro, and nitro groups on an attached aryl ring is often effective for antibacterial and antimicrobial activity. nih.govnih.gov In the context of anticancer agents, a 6-bromo substitution on the quinazoline core has been shown to produce potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). mdpi.com Similarly, for 4-anilino-quinazoline derivatives designed as dual EGFR and VEGFR2 inhibitors, small hydrophobic substituents like chlorine on the terminal benzene (B151609) ring led to elevated inhibitory activity. nih.gov The placement of these groups is also critical; meta-substitution with small, lipophilic groups like -Cl has been found to increase inhibitory activity in certain series. nih.gov
The following table summarizes the effects of various halogen and electron-withdrawing group substitutions on the activity of quinazoline derivatives based on several studies.
| Compound Series | Substituent | Position | Effect on Activity | Target/Activity | Reference |
| Quinazolinone Hybrids | -Cl, -Br, -F, -NO2 | Arylidine ring | Effective for activity | Antibacterial | nih.gov |
| 4-Anilino-quinazolines | -Cl | Terminal benzene ring (meta, para) | Elevated inhibitory activity | EGFR/VEGFR2 Inhibition | nih.gov |
| 4-Substituted Quinazolines | -Br | 6-position of quinazoline | Potent and selective inhibition | EGFR Inhibition | mdpi.com |
| 6-nitro-quinazolines | -NO2 | 6-position of quinazoline | Basis for EGFR inhibitors | Anticancer | nih.gov |
Effect of Alkyl, Alkoxy, and Aryl Substitutions
The addition of alkyl, alkoxy, and aryl groups to the quinazoline scaffold provides another avenue for optimizing biological activity by altering the steric and electronic properties of the molecule.
Alkoxy groups, particularly methoxy (B1213986) groups, at positions 6 and 7 of the quinazoline ring are a common feature in many potent kinase inhibitors. In some 4-anilinoquinazoline (B1210976) derivatives, the presence of two morpholine (B109124) alkoxy substituents at these positions led to a different binding mode compared to existing drugs, resulting in novel hydrogen bond interactions. nih.gov In other studies, methoxy and methyl-substituted phenyl rings attached to the quinazoline core rendered compounds more active as antibacterial agents against Gram-positive bacteria. nih.gov
Aryl substitutions, especially at the C-2 position, have also been explored. Recent studies on 2-aryl-substituted quinazolines have demonstrated moderate antiproliferative potency against various cancer cell lines, indicating the importance of this substitution for anticancer activity. nih.gov The nature of the aryl group is critical; for instance, in a series of quinazolinone-2-carboxamides, an unsubstituted benzyl (B1604629) group was found to be important for antimalarial potency. researchgate.net
Alkyl groups, while sometimes used to explore steric limits, can also be crucial. For example, a methyl group at the C-4 position is present in some bioactive quinazoline derivatives. nih.gov The strategic placement of these various groups is a cornerstone of rational drug design for this compound class.
The table below details findings on how different substitutions affect the biological activity of quinazoline derivatives.
| Compound Series | Substituent Type | Position | Observed Effect | Biological Target/Activity | Reference |
| Quinazolinone Derivatives | Methoxy, Methyl | Phenyl ring at C-2 | Increased activity | Antibacterial | nih.gov |
| 4-Anilinoquinazolines | Morpholine alkoxy | C-6, C-7 | Altered binding mode, novel H-bonds | Kinase Inhibition | nih.gov |
| Quinazolinones | 2-Aryl | C-2 | Moderate antiproliferative potency | Anticancer | nih.gov |
| Quinazolinone-2-carboxamides | Benzyl | Amide side chain | Important for potency | Antimalarial | researchgate.net |
| 4-Alkyl(aryl)thioquinazolines | Alkyl/Aryl Thioether | C-4 | Anti-proliferative activities | Anticancer (PC3 cells) | researchgate.net |
Significance of Linker Length and Flexibility
In derivatives of this compound where the pyrrolidine moiety or another functional group is tethered to the core via a linker, the length and flexibility of this linker are critical determinants of biological activity. The linker serves to position the functional groups optimally within the target's binding site to achieve desired interactions.
Research into various classes of bioactive molecules has consistently demonstrated the crucial role of the linker. For example, in the development of trehalase inhibitors based on a pyrrolidine nucleus, a linker of two carbon atoms was found to be essential for maintaining inhibitory activity. mdpi.com Derivatives with longer, more flexible linkers of three or four carbon atoms completely lost their inhibitory properties, suggesting that only the shorter linker could correctly mimic the conformation of a more rigid, active compound. mdpi.com This indicates that while some flexibility can be advantageous, allowing for better placement within a binding cavity, excessive length and flexibility can be detrimental. mdpi.com
Stereochemical Considerations and Enantiomeric Effects
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov Since biological systems, such as enzymes and receptors, are chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov For derivatives of this compound that contain one or more chiral centers, the individual stereoisomers must be considered as distinct chemical entities with potentially different pharmacological and pharmacokinetic profiles. nih.gov
One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. nih.gov The pyrrolidine ring itself can be a source of chirality, and its conformation can be significantly influenced by substituents. nih.govbeilstein-journals.org For example, the introduction of fluorine onto a pyrrolidine ring can have a profound impact on its stereochemical behavior and conformational stability. beilstein-journals.org
In the broader class of quinazolinone derivatives, the importance of stereochemistry has been clearly demonstrated. In one study, atropisomers—stereoisomers resulting from hindered rotation around a single bond—of certain quinazolin-4-one derivatives were isolated. nih.gov The separation of these atropisomers led to the identification of a specific isomer, (+)-38 (CP-465,022), which exhibited significantly higher binding affinity for the AMPA receptor and more potent anticonvulsant activity than its counterpart. nih.gov This underscores that even subtle differences in the spatial arrangement of bulky groups can lead to dramatic differences in biological function. Therefore, for any chiral derivative of this compound, the synthesis and evaluation of individual enantiomers or diastereomers is a crucial step in understanding its full therapeutic potential.
Pharmacophore Modeling and Ligand Design for Target Specificity
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net This approach is instrumental in designing ligands, such as derivatives of this compound, with high specificity for their intended biological targets.
By analyzing a set of known active compounds, a pharmacophore model can be generated that typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net This model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. For quinazoline-based inhibitors, pharmacophore models have been successfully developed to guide the design of potent inhibitors for various targets, including kinases like EGFR. nih.govnih.gov
For example, in the design of new 6-nitro-4-substituted quinazoline derivatives, molecular docking studies—a key component of ligand design—were used to understand the binding modes of the most active compounds within the EGFR active site. nih.gov Similarly, the development of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents involved extensive molecular docking and molecular dynamics simulations to evaluate protein-ligand interactions and the stability of the complexes, leading to the identification of a potent and selective inhibitor candidate. nih.gov These computational studies provide critical insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity, thereby enabling the rational design of new derivatives with improved properties.
Preclinical Biological Evaluation and Therapeutic Potential
Anticancer and Antiproliferative Activities
The anticancer potential of quinazoline (B50416) derivatives is a subject of extensive research. The core quinazoline structure is found in several FDA-approved anticancer drugs, highlighting its clinical significance. The introduction of a pyrrolidine (B122466) ring at the 4-position of the quinazoline nucleus has been explored as a strategy to enhance cytotoxic activity and modulate pharmacological properties.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The antiproliferative activity of 4-(pyrrolidin-1-yl)quinazoline derivatives has been evaluated against a variety of human cancer cell lines, demonstrating a broad spectrum of potential efficacy. The following sections detail the research findings for specific cancer types.
The cytotoxicity of quinazoline derivatives has been investigated in breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines.
A series of novel 2-substituted 4-anilinoquinazolines-pyrrole hybrids were synthesized and evaluated for their cytotoxic activity. One of these compounds, with an aliphatic linker to a sulfhydryl group, demonstrated notable potency against MCF-7 cells. researchgate.net In another study, isatin-based hybrids incorporating a quinazoline moiety were developed as potential anti-proliferative agents against the triple-negative breast cancer cell line MDA-MB-231. Two of these hybrids, compounds 5e and 10g , exhibited significant activity with IC50 values of 12.35 ± 0.12 and 12.00 ± 0.13 μM, respectively, showing greater potency than the standard chemotherapeutic agent 5-fluorouracil. escholarship.org
Furthermore, a study on quinazolinone Schiff base derivatives reported their cytotoxic effects on both MCF-7 and MDA-MB-231 cells. nih.gov A different set of fuoryl quinazoline derivatives also displayed varying degrees of cytotoxic activity against the MCF-7 cell line. researchgate.net
Table 1: In Vitro Cytotoxicity of Quinazoline Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Isatin-Quinazoline Hybrid 5e | MDA-MB-231 | 12.35 ± 0.12 | escholarship.org |
| Isatin-Quinazoline Hybrid 10g | MDA-MB-231 | 12.00 ± 0.13 | escholarship.org |
| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide IXa | MCF-7 | 16.70 | researchgate.net |
The antiproliferative effects of quinazoline derivatives have also been assessed in non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H1975. The NCI-H1975 cell line is notably resistant to certain epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).
A novel quinazolin-4(3H)-one derivative, BIQO-19, was designed and synthesized, demonstrating effective antiproliferative activity against a panel of lung cancer cell lines, including EGFR-TKI-resistant cells. researchgate.net In a separate investigation, a series of 3-methyl-quinazolinone derivatives were synthesized and evaluated for their antitumor activity against A549 cells, among others. nih.gov
Table 2: In Vitro Cytotoxicity of Quinazoline Derivatives in Lung Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| BIQO-19 | NCI-H1975 | Not specified | researchgate.net |
| 3-methyl-quinazolinone derivative 5k | A549 | Not specified | nih.gov |
Hepatocellular carcinoma (HCC) is another area where the therapeutic potential of quinazoline derivatives has been explored. The HepG2 cell line is a commonly used model for in vitro studies.
A series of new quinazolinone derivatives bearing different heterocyclic moieties were synthesized, and their antitumor activities were examined against the HepG2 human liver cancer cell line. researchgate.net Several of these derivatives exhibited significant cytotoxic effects. In another study, quinazoline derivatives were reported to have promising characteristics as anticancer agents against various tumors, including liver cancer. nih.gov The cytotoxic activity of certain quinazoline-azole hybrids has also been evaluated against HepG2 cells, showing IC50 values that indicate notable potency. researchgate.net
Table 3: In Vitro Cytotoxicity of Quinazoline Derivatives in Liver Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline-azole hybrid 53 | HepG2 | 2.08 | researchgate.net |
| Thiazole-quinazoline derivative 37 | HepG2 | 5.9 ± 0.45 | researchgate.net |
| Quinazoline-sulfonamide hybrid 4d | HepG2 | 9 | nih.gov |
The antiproliferative activity of quinazoline derivatives has been investigated in prostate cancer cell lines, including the androgen-independent PC-3 and DU145 cell lines.
A series of 4-pyrrylamino quinazolines, designed as analogs of the EGFR inhibitor gefitinib (B1684475), were synthesized and evaluated against the DU145 prostate cancer cell line. researchgate.net These derivatives demonstrated significantly increased cytotoxicity compared to the parent compound. In another study, a quinazoline derivative, kzl052, was found to have a potent inhibitory effect on PC-3 cells, with an IC50 value of 0.39 ± 0.01 μM. nih.gov Furthermore, a study on 2,3-dihydroquinazolin-4(1H)-one analogues revealed that compounds C2 and C5 had potent cytotoxic effects against both PC-3 and DU145 cells, with IC50 values below 15 µM.
Table 4: In Vitro Cytotoxicity of Quinazoline Derivatives in Prostate Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-pyrrylamino quinazoline analogues | DU145 | Not specified | researchgate.net |
| kzl052 | PC-3 | 0.39 ± 0.01 | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one C2 | PC-3 | < 15 | |
| 2,3-dihydroquinazolin-4(1H)-one C5 | PC-3 | < 15 | |
| 2,3-dihydroquinazolin-4(1H)-one C2 | DU145 | < 15 | |
| 2,3-dihydroquinazolin-4(1H)-one C5 | DU145 | < 15 |
The potential of quinazoline derivatives as therapeutic agents for colorectal cancer has also been a focus of research, with studies often utilizing the HT-29 cell line.
Quinazoline derivatives have been identified as potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells, with IC50 values ranging from 4.9 to 17.4 μM. researchgate.net The antiproliferative activity of quinazolin-4(3H)-one derivatives has been noted against various tumor types, including colorectal cancer. escholarship.org Additionally, a study on pyrazino[1,2-b]isoquinoline-4-ones, which share structural similarities with quinazolines, reported a CI50 value of 0.195 μM for compound 1b against HT-29 cells. nih.gov
Table 5: In Vitro Cytotoxicity of Quinazoline and Related Derivatives in Colorectal Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50/CI50 (µM) | Reference |
| Quinazoline lead compounds | Colorectal Cancer Cells | 4.9 - 17.4 | researchgate.net |
| Pyrazino[1,2-b]isoquinoline-4-one 1b | HT-29 | 0.195 | nih.gov |
| N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide IXa | HCT116 | 12.54 | researchgate.net |
Other Cancer Types (e.g., Ovarian, Renal, Melanoma)
While extensive research on this compound for a wide array of cancers is still emerging, preclinical studies have begun to explore its efficacy in various cancer cell lines. The majority of women with ovarian cancer are diagnosed at an advanced stage, and while initial treatment response rates can be high, over 80% of patients experience relapse, highlighting the urgent need for new therapeutic options. labcorp.com Preclinical models, such as the ID8 murine ovarian carcinoma model, are crucial for evaluating novel compounds. labcorp.com Recent research has pointed to new therapeutic strategies, such as targeting iron metabolism in ovarian tumors. sciencedaily.com
In the context of melanoma, certain quinazolinone derivatives have been evaluated for their cytotoxic effects. Although direct studies on this compound in melanoma are limited, related research provides a basis for potential investigation. Similarly, the therapeutic potential of quinazoline derivatives in urinary bladder and renal cancers is an area of active research, with a focus on targeted molecular pathways. ucsd.edu
Enzyme and Receptor Kinase Inhibition Profiles
The primary mechanism through which many quinazoline-based compounds exert their anticancer effects is the inhibition of specific enzymes and receptor kinases that are crucial for tumor growth and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline structure is a well-established scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. nih.gov These inhibitors typically function by competing with ATP at the kinase's active site. nih.gov Research into 4-anilinoquinazoline (B1210976) derivatives, which are structurally related to this compound, has shown that modifications can lead to potent EGFR inhibition with IC₅₀ values as low as approximately 20 nM. nih.gov The introduction of different substituents on the quinazoline core can significantly influence inhibitory activity, with some novel 4-anilino-quinazoline derivatives displaying IC₅₀ values ranging from 0.37 to 12.93 nM against EGFR. nih.gov Studies on 4-pyrrylamino quinazoline analogues also demonstrate that replacing the benzene (B151609) ring with a pyrrole (B145914) ring can enhance antitumor activity and EGFR inhibition. nih.govnih.gov
Table 1: EGFR Inhibition by Quinazoline Derivatives
| Compound Class | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|
| 4-Anilinoquinazolines | ~20 nM | nih.gov |
| Nitro-Substituted-Azole Linked 4-Amino-quinazoline Derivatives | 0.37 - 12.93 nM | nih.gov |
| 4-Pyrrylamino Quinazoline Analogues (e.g., GI-6, GII-4, GII-6) | Potent RTK inhibitors | nih.gov |
Phosphoinositide 3-kinase Delta (PI3Kδ) Inhibition
Derivatives of this compound have been specifically designed and evaluated as potent inhibitors of Phosphoinositide 3-kinase Delta (PI3Kδ). A series of 6-aryl substituted 4-pyrrolidineaminoquinazoline derivatives demonstrated significant PI3Kδ inhibition. nih.gov Certain compounds from this series showed high potency, with IC₅₀ values comparable to the approved drug idelalisib. nih.gov These compounds also exhibited excellent selectivity for the PI3Kδ isoform over other PI3K isoforms (α, β, and γ). nih.gov
Table 2: PI3Kδ Inhibition by 4-Pyrrolidineaminoquinazoline Derivatives
| Compound | PI3Kδ IC₅₀ (nM) | Reference |
|---|---|---|
| 12d | 4.5 | nih.gov |
| 20a | 2.7 | nih.gov |
| 20c | 3.1 | nih.gov |
| Idelalisib (Reference) | 2.7 | nih.gov |
Dual-Specificity Tyrosine-Regulated Kinase 1A/1B (DYRK1A/1B) Inhibition
DYRKs are a family of kinases implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer. nih.govebi.ac.uk While direct inhibition data for this compound is not specified, related heterocyclic structures have been investigated. For instance, a novel thiazolo[5,4-f]quinazoline derivative, EHT 5372, was identified as a highly potent DYRK1A inhibitor with an IC₅₀ of 0.22 nM. nih.gov This highlights the potential of the broader quinazoline scaffold to target this kinase family.
Table 3: DYRK1A Inhibition by a Quinazoline Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| EHT 5372 | DYRK1A | 0.22 | nih.gov |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in DNA damage repair, and its inhibition is a validated strategy for cancer therapy. Quinazolinone derivatives have been synthesized and evaluated as PARP-1 inhibitors. nih.govnih.gov Research has led to the discovery of potent inhibitors within this class. For example, 8-hydroxy-2-methylquinazolinone (NU1025) was found to have a PARP-1 inhibitory IC₅₀ value of 0.40 µM. nih.gov Further modifications in the 8-methylquinazolinone series have yielded compounds with even greater potency, with IC₅₀ values in the range of 0.13-0.27 µM. nih.gov Additionally, a novel series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives were identified as low nanomolar PARP-1 inhibitors. nih.gov
Table 4: PARP-1 Inhibition by Quinazolinone Derivatives
| Compound Class/Name | PARP-1 IC₅₀ | Reference |
|---|---|---|
| 8-hydroxy-2-methylquinazolinone (NU1025) | 0.40 µM | nih.gov |
| 8-methylquinazolinone series | 0.13 - 0.27 µM | nih.gov |
| Pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives | Low nanomolar | nih.gov |
Topoisomerase 1 (Top1) Inhibition
DNA topoisomerase 1 (Top1) is another validated target for anticancer drugs. Its inhibitors can act by preventing the religation of the DNA strand, effectively poisoning the enzyme. nih.gov While the well-known Top1 inhibitor is Camptothecin, a quinoline (B57606) derivative, research into non-camptothecin inhibitors is active. Some indolizinoquinoline-5,12-dione derivatives have shown strong Top1 inhibitory activity by inhibiting the catalytic cleavage activity of the enzyme, a different mechanism from camptothecin. nih.gov This suggests that quinoline-related scaffolds, including quinazolines, could be a source of novel Top1 inhibitors.
Cellular Mechanisms in Cancer Models
The antitumor effects of this compound derivatives are underpinned by their ability to modulate fundamental cellular processes in cancer cells, including the induction of apoptosis, cell cycle arrest, inhibition of proliferation, and interference with DNA repair pathways.
Induction of Apoptosis
A significant mechanism through which quinazoline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that certain derivatives can trigger apoptosis in various cancer cell lines. For example, a novel quinazoline derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This induction of apoptosis is often linked to the modulation of key regulatory proteins.
Research on other quinazoline derivatives has revealed that they can decrease the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while simultaneously up-regulating the expression of pro-apoptotic proteins such as Bax and cleaved PARP. semanticscholar.orgresearchgate.net For instance, a spiro-quinazolinone derivative, 4t-CHQ, was shown to trigger apoptosis in leukemia stem-like KG1-a cells by down-regulating survivin and Bcl2. nih.gov The induction of apoptosis is a critical endpoint for many anticancer therapies, and the ability of this compound-based compounds to activate this pathway underscores their therapeutic potential.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This disruption prevents cancer cells from dividing and proliferating.
For example, the quinazoline derivative 04NB-03 was observed to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells. nih.gov Similarly, another novel quinazoline derivative was found to cause G2/M phase arrest in MGC-803 gastric cancer cells. semanticscholar.orgresearchgate.net In contrast, a spiro-quinazolinone derivative, 4t-CHQ, was reported to induce G0/G1 cell cycle arrest in leukemia stem-like KG1-a cells. nih.gov The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell being studied.
Inhibition of Cell Proliferation
A hallmark of cancer is uncontrolled cell proliferation. The this compound scaffold has served as a basis for the development of compounds that effectively inhibit the proliferation of various cancer cell lines.
Numerous studies have demonstrated the potent anti-proliferative activities of quinazoline derivatives. For instance, a novel derivative, 04NB-03, effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Similarly, newly synthesized 4-pyrrylamino quinazoline derivatives showed significantly improved cytotoxicity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines compared to the parent compound, gefitinib. nih.gov Another study reported that a novel quinazoline derivative exhibited nanomolar inhibitory activity against MGC-803 gastric cancer cells. semanticscholar.orgresearchgate.net The broad-spectrum anti-proliferative activity of these compounds against different cancer cell types highlights the potential of the this compound core in developing new anticancer agents. semanticscholar.orgresearchgate.net
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 04NB-03 | Hepatocellular Carcinoma (HCC) | Suppressed viability and proliferation | nih.gov |
| 4-Pyrrylamino quinazolines | Pancreatic (Miapaca2), Prostate (DU145) | Increased cytotoxicity compared to Gefitinib | nih.gov |
| Novel quinazoline derivative (18) | Gastric (MGC-803) | Nanomolar inhibitory activity (IC50 = 0.85 µM) | semanticscholar.orgresearchgate.net |
| 6-indolyl substituted quinazoline (28) | Not specified | PI3K-α inhibition | nih.gov |
Modulation of DNA Repair Pathways
The integrity of the genome is maintained by a complex network of DNA repair pathways. Cancer cells often exhibit altered DNA repair mechanisms, which can be exploited for therapeutic intervention. Some quinazoline derivatives have been found to modulate these pathways, contributing to their anticancer activity.
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. nih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination. Research has shown that certain quinazoline derivatives can act as PARP-1 inhibitors. nih.govresearchgate.net For example, compounds with an (S)-N-Boc-pyrrolidin-3-yl substituent have demonstrated potent PARP-1 inhibitory activity. nih.gov The ability to interfere with DNA repair can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality. While much of the focus has been on inhibiting DNA repair, it's noteworthy that upregulating DNA repair has also been explored as a strategy to mitigate disease susceptibility with fewer cytotoxic side effects. nih.gov
In Vivo Antitumor Efficacy in Animal Models (e.g., xenograft models)
The promising in vitro results for this compound derivatives have been further validated in in vivo animal models, which are crucial for assessing the therapeutic potential of a compound in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.
Several studies have demonstrated the in vivo antitumor efficacy of quinazoline derivatives. For instance, the derivative 04NB-03 significantly reduced xenograft tumor growth in a hepatocellular carcinoma model without causing noticeable toxic effects. nih.gov In another study, a novel quinazoline derivative (compound 18) was evaluated in a gastric cancer xenograft model and was found to significantly decrease the average tumor volume and weight without affecting the body weight of the mice, showing a better outcome than the standard chemotherapy drug 5-Fu. semanticscholar.orgresearchgate.net Furthermore, a 6-indolyl substituted quinazoline derivative demonstrated good tumor growth inhibition (62%) at a 25 mg/kg dose in a murine tumor model. nih.gov These in vivo studies provide strong evidence for the potential of this compound-based compounds as effective anticancer agents.
| Compound/Derivative | Animal Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|---|
| 04NB-03 | Xenograft | Hepatocellular Carcinoma | Significantly reduced tumor growth | nih.gov |
| Compound 18 | Xenograft | Gastric Cancer | Significantly decreased tumor volume and weight | semanticscholar.orgresearchgate.net |
| 6-indolyl substituted quinazoline | Murine tumor model | Not specified | 62% tumor growth inhibition | nih.gov |
| Quinazoline 10 | Xenograft | BaF3-EGFR19del/T790M/C797S | Inhibited tumor growth (TGI = 67.95%) | nih.gov |
Antimicrobial and Anti-infective Activities
The quinazoline scaffold is a crucial heterocyclic structure in medicinal chemistry, known for a wide array of pharmacological activities, including antimicrobial, antiviral, and antimalarial properties. sci-hub.senih.gov Derivatives of this compound, in particular, have been the subject of research to explore their potential as anti-infective agents.
Antibacterial Activity: Against Gram-Positive and Gram-Negative Strains
Derivatives of quinazolinone containing a pyrrolidine moiety have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, nearly all synthesized pyrrolidine derivatives exhibited antimicrobial potential. nih.gov For instance, a derivative with a para-chloro phenyl group was most active against Staphylococcus aureus, while a derivative with a nitro group was most potent against Klebsiella pneumoniae. nih.gov Another derivative with a trimethoxy phenyl group showed the best minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa. nih.gov
The introduction of various substituents to the quinazoline nucleus has been a strategy to enhance antibacterial efficacy. For example, some indole-substituted quinazolines have shown inhibitory effects, particularly against Gram-negative bacteria. nih.gov Additionally, the conjugation of quinazolinone derivatives with silver nanoparticles has been found to enhance antibacterial activity against several bacterial species, including Escherichia coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and Pseudomonas aeruginosa. nih.gov
Some quinazolinone derivatives have shown better antibacterial effects than antifungal effects. nih.gov Studies have indicated that positions 2 and 3 of the quinazoline structure are important for antimicrobial activity. researchgate.net The mechanism of action for the antibacterial properties of quinolones is believed to be the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. researchgate.net
Table 1: Antibacterial Activity of Selected Pyrrolidine-Containing Quinazolinone Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Pyrrolidine derivative with para-chloro phenyl | S. aureus | Most active in its series nih.gov |
| Pyrrolidine derivative with nitro group | K. pneumoniae | Most powerful in its series nih.gov |
| Pyrrolidine derivative with trimethoxy phenyl | P. aeruginosa | Best MIC in its series nih.gov |
| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria | Relatively active nih.gov |
| Quinazolinone-AgNPs conjugates | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity nih.gov |
Antifungal Activity
Certain this compound derivatives have also been evaluated for their antifungal properties. In a study of quinazolinone derivatives with a pyrrolidine ring, compounds with unsubstituted, para-chloro phenyl, and para-methoxy phenyl groups displayed promising antifungal effects against the opportunistic yeast Candida albicans. nih.govnih.gov The antifungal activity of these compounds is influenced by the nature of the substituents on the quinazoline core. For example, some studies have found that the antibacterial effects of certain quinazoline derivatives are superior to their antifungal activities. nih.gov
Table 2: Antifungal Activity of Selected Pyrrolidine-Containing Quinazolinone Derivatives
| Compound | Fungal Strain | Activity |
|---|---|---|
| Pyrrolidine derivative (unsubstituted phenyl) | C. albicans | Promising effect nih.gov |
| Pyrrolidine derivative (para-chloro phenyl) | C. albicans | Promising effect nih.gov |
| Pyrrolidine derivative (para-methoxy phenyl) | C. albicans | Promising effect nih.gov |
| N-hexyl substituted isatin-quinazoline | Fungal species | Relatively active nih.gov |
Antiviral Activity (e.g., anti-influenza A virus)
The quinazoline scaffold is recognized for its antiviral potential. sci-hub.se Specifically, 2,4-disubstituted quinazoline derivatives have been designed and synthesized as agents against the influenza A virus. sci-hub.senih.gov Many of these compounds show potent activity against the influenza A/WSN/33 (H1N1) virus in vitro with low cytotoxicity. sci-hub.senih.gov Certain derivatives have been identified as having the highest anti-influenza virus activity, with IC50 values in the low micromolar range. sci-hub.senih.gov
The mechanism of action for some of these derivatives may involve the inhibition of viral RNA transcription and replication. sci-hub.senih.gov Other quinazoline derivatives have been shown to inhibit both virus neuraminidase and the cellular NF-κB signaling pathway, which is crucial for viral replication. nih.gov Furthermore, some quinazoline derivatives exhibit antioxidant and anti-inflammatory properties, which can suppress virus-induced reactive oxygen species and pro-inflammatory mediators, thereby improving cell survival. plos.org
Table 3: Anti-Influenza A Virus Activity of Selected Quinazoline Derivatives
| Compound Series | Virus Strain | Key Findings |
|---|---|---|
| 2,4-disubstituted quinazolines with amide moieties | Influenza A/WSN/33 (H1N1) | Potent in vitro activity, low cytotoxicity. sci-hub.senih.gov |
| 2,4-disubstituted quinazolines with S-acetamide and NH-acetamide moieties | Influenza A virus | Potent activity with IC50 values in the low-micromolar range. nih.gov |
| 2-pyridinyl-3-substituted-4(3H)-quinazolinones | Influenza A virus | Inhibition of virus neuraminidase and cellular NF-κB signaling. nih.gov |
| Thioxo-dihydroquinazolin-one derivative (TG6-44) | Influenza A (A/X31) virus | Suppressed virus-induced reactive oxygen species and inflammatory mediators. plos.org |
Antimalarial and Antiplasmodial Activity
Quinazoline and quinazolinone derivatives have been investigated for their potential as antimalarial agents, with some compounds showing potent activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. acs.orgnih.govfrontiersin.org The development of resistance to conventional antimalarial drugs has driven the search for new agents with novel mechanisms of action. nih.gov
Optimization of the 2-anilino quinazoline scaffold has led to compounds with potent activity against multidrug-resistant strains of P. falciparum. acs.org These compounds have been shown to arrest parasite growth at the ring stage of the asexual life cycle and also affect gametocytogenesis. acs.org The substitution at various positions of the quinazoline ring, including the incorporation of a pyrrolidine moiety, has been explored to enhance antiplasmodial activity. acs.orgacs.org
Some quinazolinone derivatives, designed based on the structure of febrifugine, a natural alkaloid with antimalarial properties, have exhibited activity against Plasmodium berghei in mice. nih.gov The 2-trichloromethylquinazoline scaffold has also been a focus of structure-activity relationship studies to identify potent antiplasmodial compounds. nih.gov
Table 4: Antimalarial and Antiplasmodial Activity of Selected Quinazoline Derivatives
| Compound Series | Parasite Strain | Key Findings |
|---|---|---|
| 2-Anilino quinazolines | P. falciparum (multidrug resistant) | Potent activity, arrests parasite at ring stage. acs.org |
| 2,3-substituted quinazolin-4(3H)-ones (based on febrifugine) | P. berghei | Active in vivo. nih.gov |
| 4-Carboxamido- and 4-alkoxy-2-trichloromethyl quinazolines | P. falciparum (K1 strain) | Identified several hit compounds with good activity and selectivity. nih.gov |
| Quinoline-4-carboxamides | P. falciparum (3D7) | Low nanomolar in vitro potency and excellent oral efficacy in mice. acs.org |
Mechanisms of Antimicrobial Action
Bacterial efflux pumps are proteins that can expel antibiotics from within the bacterial cell, leading to multidrug resistance. nih.govsemanticscholar.org Inhibiting these pumps is a promising strategy to restore the effectiveness of existing antibiotics. nih.govresearchgate.net Certain quinazoline derivatives have been identified as efflux pump inhibitors (EPIs). nih.govresearchgate.net
Specifically, derivatives such as 6-nitro-3-[2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one have been shown to enhance the activity of antibiotics like chloramphenicol (B1208) against several Gram-negative bacterial isolates. nih.govresearchgate.net These compounds are believed to act on the AcrAB-TolC efflux pump system, which is a major pump in Gram-negative bacteria. nih.gov In silico studies and molecular docking have been used to investigate the potential of these quinazoline derivatives as antimicrobial drugs that can bypass resistance mechanisms. nih.govresearchgate.net Additionally, alkaloids related to fumiquinazolines have demonstrated the capacity to inhibit efflux pumps in Gram-positive bacteria. scilit.com
Anti-inflammatory and Analgesic Activities
The carrageenan-induced rat paw edema model is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of new compounds. nih.govyoutube.com The injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over several hours. nih.gov The effectiveness of a test compound is determined by its ability to reduce the extent of this swelling compared to a control group. youtube.com
Numerous quinazoline derivatives have been successfully evaluated using this model. nih.gov Studies have shown that systemically administered quinazoline-based compounds can significantly suppress carrageenan-induced paw edema. nih.govresearchgate.net The mechanism of this model involves distinct phases; the early phase is mediated by histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins, which are synthesized by the cyclooxygenase (COX) enzyme. youtube.com Anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), typically show strong inhibition in this model. youtube.com Polysubstituted pyrimidines, which are structurally related to quinazolines, have demonstrated potent suppression of paw edema by inhibiting enzymes in the prostaglandin (B15479496) synthesis pathway. nih.gov The anti-inflammatory effects of these compounds are often comparable to those of established drugs like indomethacin. nih.gov
| Compound Type | Model | Observed Effect | Source |
|---|---|---|---|
| Quinazoline Derivatives | Carrageenan-induced rat paw edema | Found to possess in vivo anti-inflammatory properties. | nih.gov |
| Polysubstituted Pyrimidines | Carrageenan-induced rat paw edema | Suppressed edema by up to 46%. | nih.gov |
| Ellagic Acid (for comparison) | Carrageenan-induced rat paw edema | Dose-dependent reduction in paw edema. | nih.gov |
| Various Novel Quinazolines | Carrageenan-induced rat paw edema | Thirteen tested compounds showed significant activity. | nih.gov |
The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family and is primarily expressed on cells of the immune system, such as mast cells, eosinophils, and T-cells. nih.gov Its role in mediating inflammatory cell chemotaxis and cytokine release has made it an attractive target for the treatment of inflammatory disorders. nih.gov
Through a scaffold hopping approach guided by in silico modeling, quinazoline-based compounds have been discovered as potent H4R inverse agonists. nih.govsigmaaldrich.com An inverse agonist is a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response. In this context, these quinazoline derivatives not only block the action of histamine but also reduce the basal activity of the H4 receptor. This activity is directly linked to the anti-inflammatory properties observed in vivo. nih.govresearchgate.net
Notably, compounds such as VUF10499 and VUF10497 have been identified as potent human H4R inverse agonists. nih.govresearchgate.net Interestingly, these compounds also show significant affinity for the histamine H1 receptor, making them dual-action ligands. researchgate.netsigmaaldrich.com This dual H1R/H4R activity could offer enhanced therapeutic benefits for treating allergic inflammatory conditions. researchgate.net
| Compound | Target Receptor | Activity (pK_i_) | Classification | Source |
|---|---|---|---|---|
| VUF10499 | Human H4R | 8.12 | Potent Inverse Agonist | nih.govresearchgate.net |
| VUF10497 | Human H4R | 7.57 | Potent Inverse Agonist | nih.govresearchgate.net |
| VUF10497 | Human H1R | 7.7 | Ligand with High Affinity | researchgate.net |
The quinazoline scaffold is a foundational structure for numerous compounds exhibiting significant analgesic properties. mdpi.comencyclopedia.pub Various derivatives have been synthesized and evaluated for their ability to alleviate pain, often in conjunction with their anti-inflammatory effects. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the features that enhance analgesic activity. For example, modifications to a 2-phenyl quinazolinone scaffold revealed that while diethyl substitution resulted in high activity, the inclusion of alicyclic amines like a pyrrolidine ring could modulate this effect. encyclopedia.pub In a series of thiourea-substituted 2-methyl quinazolinone derivatives, the compound featuring a pyrrolidine ring at the C-3 position was identified as the most active, demonstrating superior analgesic activity compared to the standard drug diclofenac (B195802) in the same experiment. encyclopedia.pub Further increasing the lipophilicity at the C-2 position of the quinazoline ring also led to a more potent analgesic compound. encyclopedia.pub These findings underscore the potential for developing potent analgesics based on the quinazoline framework. zenodo.org
| Compound Description | Analgesic Activity (%) | Time Point | Standard Drug Activity (%) | Source |
|---|---|---|---|---|
| 2-Phenyl quinazolinone (diethyl substitution) | 58 ± 0.45% | 2 h | 53 ± 0.35% (Diclofenac) | encyclopedia.pub |
| Thiourea-substituted 2-methyl quinazolinone (with C-3 pyrrolidine ring) | 65 ± 0.79% | 2 h | 60 ± 0.54% (Diclofenac) | encyclopedia.pub |
| Thiourea-substituted 2-methylthio quinazolinone | 67 ± 1.18% | 2 h | Not specified in direct comparison | encyclopedia.pub |
| Butyl group at C-2 (increased lipophilicity) | 73 ± 1.49% | 2 h | 62 ± 1.49% (Diclofenac) | encyclopedia.pub |
Neuroprotective and Central Nervous System (CNS)-Related Activities
Alzheimer's disease (AD) is a progressive neurodegenerative disorder with a complex, multifactorial pathology. mdpi.comnih.gov This complexity necessitates the development of multi-target drugs. The quinazoline scaffold has emerged as a highly promising nucleus for designing such agents due to its ability to be functionalized to interact with multiple key pathways in AD pathogenesis. mdpi.comnih.gov
Quinazoline derivatives have been investigated as inhibitors of several targets implicated in AD, including cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), β-amyloid (Aβ) peptide aggregation, and tau protein hyperphosphorylation. nih.govnih.gov Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary therapeutic strategy for AD. mdpi.com Preventing the aggregation of Aβ peptides into toxic plaques is another major goal. rsc.org
Specific quinazoline-based compounds have demonstrated potent activity in these areas. For example, compound 8e (structure detailed in the source) was identified as a potent BuChE inhibitor, being 36-fold more potent than the current AD drug donepezil. rsc.org Other derivatives, such as 8h and 9h , were found to be powerful inhibitors of Aβ40 and Aβ42 aggregation, respectively, with inhibitory concentrations in the low micromolar range. rsc.org These multi-target capabilities highlight the significant potential of quinazoline-based structures in the development of novel treatments for Alzheimer's disease. nih.govnih.gov
| Compound | Target | Activity (IC_50_) | Note | Source |
|---|---|---|---|---|
| Compound 8h | Aβ40 Aggregation | 0.9 µM | 3.6-fold more potent than curcumin. Also a dual ChE inhibitor. | rsc.org |
| Compound 9h | Aβ42 Aggregation | ~1.5 µM | Identified as the most potent Aβ42 aggregation inhibitor in the series. | rsc.org |
| Compound 8e | Butyrylcholinesterase (BuChE) | 100 nM | 36-fold more potent than donepezil. | rsc.org |
Anti-Alzheimer's Disease Potential
Cholinesterase (AChE/BChE) Inhibition
A key strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. nih.gov Research has demonstrated that various quinazoline derivatives can effectively inhibit both AChE and BChE. nih.gov For instance, a series of 2,4-disubstituted quinazoline derivatives showed inhibitory activity against both enzymes, with IC50 values ranging from 1.6 to 30.5 μM. nih.gov Specifically, compound 9 , N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, was identified as a potent dual inhibitor with an AChE IC50 of 2.1 μM and a BuChE IC50 of 8.3 μM. nih.gov Another study on quinazoline derivatives reported a range of moderate to good inhibitory effects against human cholinesterase (hChE). nih.gov
| Compound | Target Enzyme | IC50 (μM) |
| 2,4-disubstituted quinazoline derivatives | AChE and BuChE | 1.6 - 30.5 |
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | AChE | 2.1 |
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) | BuChE | 8.3 |
Modulation of β-Amyloid Aggregation
The aggregation of β-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. nih.gov Several quinazoline derivatives have been shown to inhibit this process. In one study, a library of 2,4-disubstituted quinazolines was evaluated for their ability to prevent Aβ aggregation, with IC50 values ranging from 270 nM to 16.7 μM. nih.gov Compound 15b (4-(benzylamino)quinazolin-2-ol) emerged as a particularly potent inhibitor of Aβ40 aggregation with an IC50 of 270 nM. nih.gov Furthermore, some quinazoline derivatives have demonstrated dual activity, inhibiting both cholinesterases and Aβ aggregation. nih.gov For example, compound AV-2 was found to prevent both AChE-induced and self-induced Aβ aggregation. nih.gov
| Compound | Activity | IC50 |
| 2,4-disubstituted quinazoline derivatives | Aβ Aggregation Inhibition | 270 nM - 16.7 μM |
| 4-(benzylamino)quinazolin-2-ol (Compound 15b) | Aβ40 Aggregation Inhibition | 270 nM |
| Compound AV-2 | Prevents AChE- and self-induced Aβ aggregation | - |
Antioxidant Effects in Neurodegeneration
Oxidative stress is a significant contributor to the neuronal damage observed in neurodegenerative diseases. researchgate.net Natural compounds with antioxidant properties, such as polyphenols and flavonoids, have shown neuroprotective effects. nih.govnih.gov Similarly, certain quinazoline derivatives have demonstrated antioxidant properties. A study on 2,4-disubstituted quinazolines revealed that several compounds exhibited antioxidant activity, with inhibition ranging from 34% to 63.4% at a concentration of 50 μM. nih.gov The antioxidant potential of compounds like AV-2 has also been noted in ex vivo analyses. nih.gov Another synthesized spiroquinazoline (B1250128) derivative showed significant antioxidant activity with an IC50 of 143.7 μmol/mL. tjpr.org
| Compound/Derivative | Antioxidant Activity |
| 2,4-disubstituted quinazolines | 34 - 63.4% inhibition at 50 μM |
| Compound AV-2 | Good antioxidant potential |
| Spiroquinazoline derivative | IC50 = 143.7 μmol/mL |
Tau Protein Modulation
The hyperphosphorylation and aggregation of tau protein are other key pathological hallmarks of Alzheimer's disease. nih.gov Quinazoline derivatives have been investigated as potential modulators of tau pathology. nih.gov For instance, Saracatinib (AZD0530), a quinazoline derivative, is a potent inhibitor of the Src and Abl families of tyrosine kinases, which are implicated in tau phosphorylation. nih.gov While direct studies on this compound's effect on tau are limited, the broader class of quinazolines shows promise in this area. Research has shown that some quinazoline derivatives can reduce tau protein expression levels in the hippocampus. nih.gov
Anti-convulsant Activity
Quinazoline and its derivatives have a long history of investigation for their anti-convulsant properties. nih.govuran.ua Methaqualone, a quinazoline analog, was previously used for its anticonvulsant effects. nih.gov More recent studies have explored the anti-convulsant potential of various novel quinazolin-4(3H)-one derivatives.
In preclinical models, these compounds have shown efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov For example, a series of quinazoline-4(3H)-ones demonstrated anticonvulsant activity in the scPTZ screen, with some compounds providing 100% protection against PTZ-induced convulsions. nih.gov Specifically, compounds 8 , 13 , and 19 from this series were found to be more potent than the reference drug ethosuximide. nih.gov The mechanism of action for some of these derivatives is thought to involve the GABAergic system, as their effects can be antagonized by flumazenil. mdpi.com Structure-activity relationship studies suggest that substitutions at positions 2 and 3 of the quinazolin-4(3H)-one core are crucial for their anticonvulsant potency. mdpi.com
| Compound/Derivative | Anticonvulsant Activity Model | Efficacy |
| Quinazoline-4(3H)-ones (general) | scPTZ | Variable, up to 100% protection |
| Compound 8, 13, 19 | scPTZ | 100% protection, more potent than ethosuximide |
| N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides | PTZ | Complete protection from seizures and mortality |
Other Biological Activities
The quinazoline scaffold is a versatile pharmacophore associated with a broad range of biological activities beyond neurodegenerative and anti-convulsant effects. researchgate.netnih.gov These include anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govmdpi.com For example, auranomides A-C, quinazolin-4-one alkaloids from a marine-derived fungus, exhibited moderate cytotoxic activity against human tumor cells. mdpi.com Additionally, some quinazoline derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and tyrosine kinases. nih.gov
Anti-diabetic Activity (e.g., Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition)
Glycogen synthase kinase-3 (GSK-3) is a crucial enzyme in cellular signaling pathways and is implicated in the pathophysiology of various diseases, including diabetes. biorxiv.org Its aberrant activity can lead to dysregulation of glucose metabolism. biorxiv.org Inhibition of GSK-3 is a promising therapeutic strategy for type 2 diabetes. biorxiv.orgnih.gov
Research has shown that inhibiting GSK-3 can improve insulin (B600854) action and glucose metabolism in human skeletal muscle. nih.govresearchgate.net Selective GSK-3 inhibitors have demonstrated the ability to activate glycogen synthase (GS), a key enzyme in glucose storage, to a greater extent than insulin. nih.gov Furthermore, co-treatment with GSK-3 inhibitors and insulin can have an additive effect on GS activation. nih.govresearchgate.net While the direct inhibitory activity of this compound on GSK-3 is not extensively detailed in the provided results, the broader class of quinazoline derivatives has been investigated for antidiabetic properties. nih.gov For instance, certain 2,3-dihydroquinazolin-4(1H)-ones have shown potent α-glucosidase inhibitory activity, which is another mechanism to control blood sugar levels. nih.gov
| Compound Class | Target | Observed Effect |
| Quinazoline Derivatives | GSK-3 | Potential for improved insulin action and glucose metabolism nih.govresearchgate.net |
| 2,3-dihydroquinazolin-4(1H)-ones | α-glucosidase | Potent enzyme inhibition nih.gov |
Anti-hypertensive Activity (preclinical)
Quinazoline derivatives have been extensively studied for their potential as anti-hypertensive agents. nih.govresearchgate.net Preclinical studies involving substituted quinazolines have demonstrated significant blood pressure-lowering effects. nih.gov For example, a series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines were found to be potent hypotensive agents in normotensive rats when administered intravenously. nih.gov
Some of these compounds exhibited potency comparable to the well-known anti-hypertensive drug prazosin (B1663645). nih.gov Further investigations in conscious spontaneously hypertensive rats showed that while some new compounds were slightly less potent than prazosin at lower doses, they were more efficacious at higher doses. nih.gov Additionally, research on a quinazoline-derivative with PARP inhibitory effects has shown its ability to suppress vascular alterations induced by hypertension. nih.gov This suggests that quinazoline-based compounds may offer vasoprotective effects against the vascular remodeling associated with hypertension. nih.gov
| Quinazoline Derivative | Study Model | Key Finding |
| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Urethane-anesthetized normotensive rats | Potent hypotensive effects, some comparable to prazosin nih.gov |
| Selected potent compounds | Conscious spontaneously hypertensive rats | More efficacious than prazosin at higher doses nih.gov |
| Quinazoline-derivative with PARP inhibitory effect | Spontaneously hypertensive rats | Suppressed hypertension-induced vascular remodeling nih.gov |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.gov The 4-anilinoquinazoline scaffold has been identified as a privileged structure for developing anticancer drugs and has been explored for its CA inhibitory activity. nih.gov
A series of 4-anilinoquinazoline-based benzenesulfonamides were designed and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Several of these compounds demonstrated potent inhibition of hCA I, with some exhibiting significantly higher potency than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov For instance, compounds 3a , 4e , and 4f from this series were found to be highly effective against hCA I. nih.gov This line of research highlights the potential of the quinazoline core in designing potent and selective CA inhibitors. nih.govnih.gov
| Compound Series | Target Isoform | Inhibitory Potency (Ki) |
| 4-anilinoquinazoline-based benzenesulfonamides | hCA I | Nanomolar range for potent compounds nih.gov |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular and anti-inflammatory effects. nih.govresearchgate.netnih.gov Inhibition of sEH is therefore a promising therapeutic strategy for conditions like hypertension and inflammation. nih.govsemanticscholar.org
Quinazolinone derivatives have emerged as a class of sEH inhibitors. nih.gov Specifically, quinazoline-4(3H)-one-7-carboxamides have been identified as selective and potent inhibitors of sEH. nih.gov Compounds such as 34 , 35 , 37 , and 43 from this series displayed IC50 values in the sub-micromolar range. nih.gov The structure-activity relationship studies indicated that the amide and thiobenzyl fragments attached to the quinazolinone nucleus are crucial for potent sEH inhibition. nih.gov
| Compound Series | Target | IC50 Values |
| Quinazoline-4(3H)-one-7-carboxamides | sEH | 0.30–0.66 μM for potent compounds nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a well-established therapeutic approach for type 2 diabetes. nih.govmdpi.com The quinazoline scaffold is present in the approved DPP-4 inhibitor linagliptin, highlighting its importance in this therapeutic area. mdpi.com
Research into novel quinazoline-based DPP-4 inhibitors has yielded promising results. nih.gov For example, a study on spiro cyclohexane-1,2'-quinazoline derivatives showed that many of the synthesized compounds were significantly more active than linagliptin, with IC50 values in the sub-nanomolar range. nih.gov These compounds also demonstrated potent oral hypoglycemic activity in vivo. nih.gov Another study identified a quinazoline derivative, 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine, as a moderate DPP-4 inhibitor with beneficial effects on insulin resistance. nih.gov
| Compound Series | Target | Inhibitory Potency (IC50) |
| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 | 0.0005–0.0089 nM for most active compounds nih.gov |
| 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | DPP-4 | Moderate inhibition nih.gov |
Antioxidant and Radical Scavenging Properties
The antioxidant properties of quinazoline derivatives have been investigated through various in vitro assays. sapub.orgnih.govresearchgate.net These compounds have demonstrated the ability to scavenge free radicals, which are implicated in oxidative stress and various disease processes. nih.govsapub.org
Studies on synthetic heterocyclic quinazoline-4-one derivatives have shown that their antioxidant activity is influenced by the nature of the heterocyclic ring fused to the quinazolin-4-one core. sapub.org Some of these compounds exhibited excellent scavenging capacity against DPPH and nitric oxide radicals. sapub.org Research on 2-substituted quinazolin-4(3H)-ones has further elucidated structure-activity relationships, indicating that the presence and position of hydroxyl and methoxy (B1213986) groups on a phenyl substituent at position 2 are critical for antioxidant activity. nih.gov For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with metal-chelating properties. nih.gov
| Assay | Compound Class | Key Finding |
| DPPH Radical Scavenging | Synthetic heterocyclic quinazoline-4-one derivatives | High to moderate antioxidant activity sapub.org |
| ABTS and TEACCUPRAC | 2-substituted quinazolin-4(3H)-ones | Defines potent antioxidants with metal-chelating properties nih.gov |
Molecular Mechanisms of Action and Target Identification
Elucidation of Specific Protein and Enzyme Targets
Research has identified several key protein and enzyme targets for quinazoline-based compounds, highlighting their diverse pharmacological profile.
Derivatives of the quinazoline (B50416) scaffold have been shown to be potent inhibitors of several protein kinases crucial in cancer progression. nih.gov These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), and Phosphoinositide 3-kinase (PI3K). nih.gov The quinazoline core is recognized as a favorable scaffold for developing EGFR inhibitors due to its high affinity for the EGFR kinase active site. nih.gov Specifically, 4-anilino-quinazoline derivatives have emerged as a privileged scaffold for first-generation EGFR tyrosine kinase inhibitors (TKIs). nih.gov
Furthermore, the introduction of a pyrrolidineoxy or piperidineamino group at the 4-position of the quinazoline ring has led to the development of potent and selective inhibitors of Phosphoinositide 3-kinase Delta (PI3Kδ). nih.gov Certain quinazoline-4-piperidine sulfamides have also been identified as specific and potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an ectoenzyme implicated in pathological mineralization. nih.gov
Quinazoline derivatives also target enzymes involved in DNA metabolism and repair. They have been investigated as inhibitors of Dihydrofolate Reductase (DHFR), Topoisomerase, and Poly(ADP-ribose) polymerase (PARP). nih.gov Additionally, some quinazolinone derivatives have shown inhibitory activity against RecQ helicases, such as Bloom syndrome (BLM) helicase, which are upregulated in cancer cells. nih.gov
The table below summarizes the key protein and enzyme targets of quinazoline derivatives.
| Target Class | Specific Target | Compound Type | Reference |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Quinazoline derivatives, 4-Anilino-quinazolines | nih.govnih.gov |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Quinazoline derivatives, 4-Anilino-quinazolines | nih.govnih.gov | |
| B-Raf proto-oncogene serine/threonine-protein kinase (BRAF) | Quinazoline derivatives | nih.gov | |
| Phosphoinositide 3-kinase (PI3K) | Quinazoline derivatives | nih.gov | |
| Phosphoinositide 3-kinase Delta (PI3Kδ) | 4-Pyrrolidineoxy or 4-piperidineamino substituted quinazolines | nih.gov | |
| Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) | 4-Anilinoquinazoline (B1210976) derivatives | nih.gov | |
| Ectoenzymes | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) | Quinazoline-4-piperidine sulfamides | nih.gov |
| DNA Metabolism/Repair | Dihydrofolate Reductase (DHFR) | Quinazoline derivatives | nih.gov |
| Topoisomerase | Quinazoline derivatives | nih.gov | |
| Poly(ADP-ribose) polymerase (PARP) | Quinazoline derivatives | nih.gov | |
| RecQ Helicases (e.g., BLM) | Quinazolinone derivatives | nih.gov |
Ligand-Receptor Interactions and Binding Modes
The interaction of quinazoline-based inhibitors with their target proteins often involves specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.
In the case of EGFR, the quinazoline core orients itself in the hinge region of the kinase domain. nih.gov A critical hydrogen bond is formed between the N-1 atom of the quinazoline ring and the main chain amine of a methionine residue (Met793). nih.gov The 4-anilino moiety extends into a hydrophobic pocket at the back of the ATP-binding cleft. nih.gov Further interactions can occur, such as an ionic bond between the morpholine (B109124) moiety at C-6 or C-7 and Asp800. nih.gov
For PI3Kδ inhibitors with a 4-pyrrolidineoxy or 4-piperidineamino substitution, molecular docking simulations have indicated the formation of several key hydrogen bonding interactions. nih.gov Similarly, in the inhibition of RIPK2 by 4-anilinoquinazoline derivatives, crystallographic studies have elucidated the specific binding mode within the kinase domain. nih.gov
With RecQ helicases, quinazolinone derivatives have been shown to bind to the ATP site, as confirmed by ATP competition assays and molecular docking simulations. nih.gov For NF-κB, smaller quinazolinone derivatives bind at a specific site, forming hydrogen bonds with Ser240, Lys241, Asn247, Asp271, and Arg305 residues. nih.gov The carbonyl group of the quinazoline interacts with Lys241 and Asn247, while the amino group interacts with Ser240. nih.gov
The binding of quinazolinone derivatives to the VEGFR-2 active site involves the quinazolinone scaffold settling within the hinge region, where the carbonyl group forms a hydrogen bond with key amino acids. nih.gov An N-acetohydrazide linker can interact with amino acids in the gate area through hydrogen bonding, and a peripheral phenyl moiety can occupy a hydrophobic back pocket. nih.gov
The table below details the key interactions between quinazoline derivatives and their target receptors.
| Target Receptor | Key Interacting Residues | Type of Interaction | Compound Moiety Involved | Reference |
| EGFR | Met793 | Hydrogen Bond | N-1 of Quinazoline | nih.gov |
| Asp800 | Ionic Bond | Morpholine at C-6/C-7 | nih.gov | |
| NF-κB | Ser240, Lys241, Asn247, Asp271, Arg305 | Hydrogen Bond | Carbonyl and Amino groups of Quinazolinone | nih.gov |
| VEGFR-2 | Hinge Region Amino Acids | Hydrogen Bond | Carbonyl group of Quinazolinone | nih.gov |
| Gate Area Amino Acids | Hydrogen Bond | N-acetohydrazide linker | nih.gov | |
| Hydrophobic Back Pocket | Hydrophobic Interactions | Peripheral Phenyl moiety | nih.gov |
Downstream Signaling Pathway Modulation
By inhibiting key proteins and enzymes, 4-(Pyrrolidin-1-yl)quinazoline and related compounds can modulate critical downstream signaling pathways.
Inhibition of the NOD1-RIPK2 signaling pathway is a significant mechanism for certain 4-anilinoquinazoline derivatives. nih.gov These compounds have been identified as the first potent inhibitors of this pathway at the nanomolar range, demonstrating that NOD1 inhibition occurs through the inhibition of the downstream kinase RIPK2. nih.gov This leads to a reduction in the secretion of pro-inflammatory cytokines like IL-8. nih.gov
Quinazolinone derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) by targeting the NF-κB pathway. nih.gov
Inhibition of PI3Kδ, a key component in B-cell signal transduction, has clinical benefits in certain B-cell malignancies. nih.gov Novel 4-pyrrolidineoxy or 4-piperidineamino substituted quinazolines have demonstrated potent inhibition of this pathway. nih.gov
The inhibition of VEGFR-2 by quinazoline derivatives blocks the downstream signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis. nih.govresearchgate.net
Investigation of Biological Processes Affected
The modulation of signaling pathways by this compound and its analogs impacts a range of biological processes.
The inhibition of the NOD1-RIPK2 pathway by 4-anilinoquinazoline derivatives points to a role in modulating innate immunity and inflammatory responses. nih.gov The ability of these compounds to reduce pro-inflammatory cytokine secretion highlights their potential in treating inflammatory diseases. nih.gov
By targeting the NF-κB pathway, quinazolinone derivatives can influence inflammatory processes, as evidenced by the reduced expression of key inflammatory mediators. nih.gov
The inhibition of PI3Kδ by specific quinazoline derivatives affects B-cell signaling, leading to anti-proliferative effects in various human B-cell lines. nih.gov
In the context of cancer, the inhibition of kinases like EGFR and VEGFR-2 by quinazoline derivatives impacts tumor cell growth, proliferation, and survival. nih.gov Some quinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.govnih.gov Furthermore, inhibition of NPP1 by quinazoline-4-piperidine sulfamides can prevent pathological mineralization processes, such as those seen in calcific aortic valve disease. nih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is crucial for understanding how quinazoline (B50416) derivatives, including 4-(Pyrrolidin-1-yl)quinazoline, interact with their biological targets at a molecular level. nih.gov Docking simulations help elucidate the binding modes and affinities of these compounds within the active sites of proteins, guiding the design of more potent and selective inhibitors. nih.gov
Research on various quinazoline analogues has demonstrated their interaction with a multitude of protein targets implicated in diseases like cancer and bacterial infections. For instance, docking studies have been performed to investigate the binding of quinazolinone derivatives to the active site of enzymes such as DNA gyrase, a key target in antibacterial drug development. nih.govresearchgate.net These studies often reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. In many cases, the quinazoline core fits into the adenine pocket of kinase active sites, with key hydrogen bonds forming between the nitrogen atoms (N1 and N3) of the quinazoline ring and amino acid residues like methionine and threonine. researchgate.net
The binding energy scores obtained from docking simulations provide a quantitative estimate of the binding affinity, which can be correlated with experimental biological activity. nih.gov For example, novel quinazolinone Schiff base derivatives have been docked into the active site of the DNA gyrase enzyme, with the best compounds showing favorable dock scores and forming strong hydrogen bonds with key residues like Asn46. nih.gov Similarly, studies on 4-anilinoquinazoline (B1210976) derivatives have shown good binding results with DNA gyrase, with the most potent compounds exhibiting the lowest binding energies. researchgate.net These computational insights are invaluable for rationalizing structure-activity relationships and designing next-generation inhibitors. nih.gov
| Derivative Class | Protein Target | Key Interactions / Findings | Dock Score (kcal/mol) |
| Quinazolinone Schiff Bases | DNA Gyrase (1KZN) | Hydrogen bonding with Asn46; π-interactions. | -5.96 to -8.58 |
| 4-Anilinoquinazolines | DNA Gyrase (1KZN) | Interaction with the chlorobiocin binding site. | Up to -8.16 |
| Quinazolinone Analogues | NF-κB | Hydrogen bonding with Ser240, Lys241, Asp271. | Not Specified |
| 4-Hydrazinoquinazolines | Phosphodiesterase 7 (PDE7A) | Conventional hydrogen bonds and π-π stacking. | Not Specified |
| Quinazoline Derivatives | EGFR Tyrosine Kinase | Interaction with catalytic site residues. | Not Specified |
In Silico Prediction of Pharmacokinetic Properties (ADME: absorption, distribution, metabolism, excretion) (preclinical context)
In the early stages of drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid costly late-stage failures. unar.ac.id In silico ADME prediction tools have become a mainstay in medicinal chemistry, allowing for the rapid assessment of the pharmacokinetic profile of novel compounds like this compound. researchgate.net These computational models evaluate physicochemical parameters and predict a molecule's behavior in the body. tandfonline.com
A fundamental aspect of ADME prediction is assessing drug-likeness, often using frameworks like Lipinski's Rule of Five. researchgate.net Studies on various quinazolinone derivatives frequently report these calculations, ensuring that new designs possess properties conducive to good oral bioavailability (e.g., molecular weight < 500, LogP < 5). researchgate.nettandfonline.com Computational tools such as SwissADME and admetSAR are widely used to predict a range of properties for quinazoline series. nih.govresearchgate.net
Key predicted properties include:
Absorption: Human Intestinal Absorption (HIA) is often predicted to be high for many quinazoline derivatives, suggesting good potential for oral bioavailability. mdpi.com
Distribution: Blood-Brain Barrier (BBB) penetration is a critical parameter. For many quinazoline compounds, predictions indicate an ability to cross the BBB, which is relevant for CNS-targeting drugs. nih.gov
Metabolism: Predictions can identify if a compound is likely to inhibit or be a substrate for cytochrome P450 (CYP) enzymes, which is crucial for anticipating drug-drug interactions.
Toxicity: In silico models can flag potential liabilities such as mutagenicity (AMES test) or carcinogenicity, guiding safer drug design. nih.gov
These preclinical predictions help prioritize which compounds to synthesize and advance to more extensive in vitro and in vivo testing. tandfonline.com
| Compound Class | Predicted Property | Finding / Value | Tool Used |
| Quinazolinone Derivatives | Blood-Brain Barrier (BBB) Permeability | Good BBB+ values in the acceptable range. | admetSAR |
| Quinazolinone Derivatives | Human Intestinal Absorption (HIA) | Predicted to be well-absorbed. | admetSAR |
| Quinazoline Derivatives | Carcinogenicity | Predicted to be non-carcinogenic. | admetSAR |
| Spiro nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]quinazolines | Gastrointestinal Absorption | Predicted to be high. | Not Specified |
| Quinazolin-4(3H)-one Derivatives | Lipinski's Rule of Five | Most compounds fit the rule. | SwissADME |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For the quinazoline family, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer or antimalarial activity. nih.govscispace.com By building mathematical models, QSAR facilitates the prediction of potency for newly designed molecules before their synthesis. researchgate.netresearchgate.net
Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methods are applied to quinazoline derivatives. 2D-QSAR models use descriptors calculated from the 2D structure, such as constitutional, topological, and electronic parameters. nih.gov 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to build the model. researchgate.netunar.ac.id
Studies on quinazoline derivatives have revealed that various descriptors are significantly correlated with their biological activity. These include:
Electronic Properties: The energy of molecular orbitals (LUMO) and the net charges on specific atoms can be crucial, indicating the importance of electronic interactions with the target. researchgate.net
Steric and Field Descriptors: 3D-QSAR studies often highlight the importance of steric bulk and electrostatic fields at specific positions on the quinazoline scaffold. For instance, contour maps generated from CoMSIA can show regions where bulky groups increase activity or where electronegative substituents are favorable. unar.ac.id
Hydrophobicity: The hydrophobic parameter (logP) is frequently identified as a key factor influencing activity. researchgate.net
The statistical robustness of a QSAR model is evaluated using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for an external test set (R²_pred). researchgate.net High values for these metrics indicate a statistically significant and predictive model. scispace.com
| Compound Series | Activity Type | QSAR Model | Statistical Parameters | Key Descriptors |
| Quinazoline Derivatives | Anticancer (MCF-7) | GA-PLS | Not specified | Constitutional, functional, charge descriptors |
| Substituted Quinazolines | Antimalarial | 3D-QSAR (kNN-MFA) | q² = 0.7601, pred_r² = 0.7108 | Electrostatic and steric fields, MW |
| Quinazolin-4(3H)-ones | Anticancer (EGFR) | CoMSIA | q² = 0.524, r² = 0.855 | Steric, electrostatic, hydrophobic fields |
| Indolo[1,2-b]quinazolines | Antitumor | MLR | r²_cv = 0.7364, r² = 0.8505 | ΔE(LUMO-HOMO), logP, net atomic charges |
| Quinazoline Derivatives | Anticancer (Lung) | 2D-QSAR (MLR) | R² = 0.745, Q²_cv = 0.669, R²_test = 0.941 | Not specified |
Scaffold Hopping and De Novo Design Approaches
Scaffold hopping and de novo design are powerful computational strategies for discovering novel chemical entities with desired biological activities. nih.gov These approaches are particularly useful for generating new intellectual property and overcoming limitations of existing chemical series, such as poor pharmacokinetic profiles or off-target effects.
Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different one while aiming to retain or improve its biological activity by preserving key pharmacophoric features. nih.gov This strategy has been successfully applied to the quinazoline framework. For example, researchers have transitioned from a quinoline (B57606) core to a quinazoline scaffold to develop new inhibitors of the S. aureus NorA efflux pump. nih.gov Similarly, a scaffold hopping strategy inspired by the pharmacophoric features of known antimycobacterial agents led to the design of novel 4-aminoquinazolines with potent activity against Mycobacterium tuberculosis. acs.org
De novo design , on the other hand, involves building novel molecules from scratch or small fragments directly within the binding site of a target protein. This approach aims to create ideal ligands with optimal shape and chemical complementarity to the target. Several studies have utilized design strategies to create novel quinazoline-based inhibitors. For instance, new quinazolin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of targets like EGFR and histone deacetylase 6 (HDAC6), leading to compounds with significant antiproliferative activity. mdpi.comnih.gov These design efforts are often guided by the structural information of the target protein and previously established structure-activity relationships.
Conformational Analysis and Stability Studies
Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for comprehending its interaction with biological targets. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. The quinazoline ring itself is an aromatic, planar system, but the substituents attached to it, such as the pyrrolidine (B122466) ring at position 4, introduce conformational flexibility. beilstein-journals.orgnih.gov The orientation of the pyrrolidine ring relative to the quinazoline core can influence how the molecule fits into a receptor's binding pocket and is a key consideration in molecular modeling.
Computational methods, including quantum mechanics and molecular mechanics, are used to calculate the energies of different conformers and identify the most stable, low-energy states. While specific conformational analysis studies for this compound were not found in the reviewed literature, the principles are well-established for related heterocyclic systems. acs.org
Stability studies are also crucial to ensure a compound can endure physiological conditions. While experimental studies are the gold standard, computational approaches can provide initial insights. The chemical stability of the quinazoline scaffold is generally high. A study on a different quinazoline derivative, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one, demonstrated high stability in aqueous solutions for over 40 days, suggesting that the quinazoline core can be a robust chemical entity suitable for drug development. researchgate.net Such stability is a favorable property for any drug candidate based on this scaffold.
Future Directions and Translational Research Perspectives
Development of Novel Therapeutic Candidates Based on the 4-(Pyrrolidin-1-yl)quinazoline Scaffold
The this compound scaffold serves as a versatile foundation for the development of new therapeutic candidates. Researchers have successfully synthesized and evaluated a variety of derivatives, demonstrating the scaffold's adaptability for targeting different biological pathways. mdpi.comsemanticscholar.org A significant area of focus has been the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. nih.gov By introducing functionalized pyrrolidineoxy or piperidineamino groups at the 4-position of the quinazoline (B50416) ring, potent and selective PI3Kδ inhibitors have been identified. nih.gov
For instance, the substitution of a 4-aniline with a 4-pyrrolidineamino moiety has led to the creation of a series of potent PI3Kδ inhibitors. nih.gov Further modifications, such as introducing a (S)-4-(1-Boc-pyrrolidin-3-yl)oxy side chain, have yielded compounds with significant inhibitory activity. nih.gov The exploration of different substituents on the pyrrolidine (B122466) ring continues to be a fruitful strategy for discovering novel and effective therapeutic agents.
Exploration of Multi-Target Directed Ligands (MTDLs)
The complexity of many diseases, such as Alzheimer's and cancer, has spurred interest in multi-target directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is well-suited for the design of MTDLs due to its ability to be readily functionalized at multiple positions. nih.gov This allows for the incorporation of different pharmacophores to engage with various disease-related pathways.
The concept of MTDLs offers a promising alternative to combination therapies, potentially reducing the risk of drug-drug interactions and simplifying treatment regimens. nih.gov For diseases with multifaceted pathologies, quinazoline-based MTDLs could offer a more holistic therapeutic approach. nih.gov For example, in the context of Alzheimer's disease, a quinazoline derivative could be designed to inhibit both cholinesterases and β-amyloid aggregation. nih.gov
Strategies for Enhancing Efficacy and Selectivity (preclinical)
A critical aspect of preclinical drug development is the optimization of a compound's efficacy and selectivity to maximize its therapeutic benefit while minimizing off-target effects. For this compound derivatives, several strategies are being employed to achieve this. Structure-activity relationship (SAR) studies are paramount in understanding how different chemical modifications influence a compound's biological activity. nih.gov
By systematically altering substituents on the quinazoline and pyrrolidine rings, researchers can identify modifications that enhance binding to the desired target and improve selectivity over related proteins. nih.govnih.gov For example, in the development of PI3Kδ inhibitors, replacing a tert-butoxy (B1229062) group with a cyclopropyl (B3062369) group on the pyrrolidine moiety resulted in enhanced inhibitory activity. nih.gov Computational methods, such as molecular docking, can further guide the design of more potent and selective inhibitors. researchgate.net
Potential for Combination Therapies (preclinical)
In preclinical research, the evaluation of combination therapies is a key strategy to identify synergistic interactions that could lead to more effective treatments. The use of this compound derivatives in combination with other therapeutic agents is an area of active investigation. For instance, in cancer research, combining a targeted therapy with a cytotoxic agent can often lead to improved tumor regression and overcome drug resistance.
The rationale for combination therapy lies in targeting multiple, often complementary, pathways involved in the disease process. A this compound-based inhibitor of a specific signaling pathway could be combined with a drug that induces apoptosis or inhibits angiogenesis, for example. Preclinical studies are essential to determine the optimal combination and dosing schedule to maximize efficacy and minimize toxicity.
Emerging Areas of Research and Unexplored Biological Activities
While much of the research on this compound has focused on its anticancer and anti-inflammatory properties, there is a growing interest in exploring its potential in other therapeutic areas. mdpi.comsemanticscholar.org The inherent versatility of the quinazoline scaffold suggests that its derivatives could exhibit a wide range of biological activities. nih.gov
Emerging research is beginning to investigate the potential of quinazoline derivatives in treating neurodegenerative diseases, viral infections, and metabolic disorders. mdpi.comnih.govresearchgate.net For example, certain quinazoline derivatives have shown promise as antiviral agents, and others are being explored as glucokinase activators for the treatment of diabetes. mdpi.comresearchgate.net The exploration of these new applications represents a significant opportunity to expand the therapeutic utility of the this compound scaffold.
Challenges and Opportunities in Preclinical Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges. For this compound-based compounds, these challenges include optimizing pharmacokinetic properties, ensuring a favorable safety profile, and identifying predictive biomarkers to guide clinical development. esmed.org Overcoming the blood-brain barrier is a significant hurdle for compounds targeting central nervous system disorders. esmed.org
Q & A
Q. What are the standard synthetic routes for preparing 4-(Pyrrolidin-1-yl)quinazoline derivatives, and how are key intermediates characterized?
The synthesis typically involves nucleophilic substitution reactions at the C4 position of the quinazoline core. For example, 4-chloroquinazoline derivatives react with pyrrolidine under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in 1-methyl-2-pyrrolidone) to introduce the pyrrolidinyl group . Structural confirmation relies on techniques such as -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For regioselective modifications, azide–tetrazole tautomerism can guide C2 functionalization, as demonstrated in the synthesis of 6,7-dimethoxyquinazoline derivatives .
Q. How is the purity and stability of this compound validated in experimental settings?
Purity is assessed via HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients). Stability studies under varying pH, temperature, and light conditions are critical for ensuring compound integrity during biological assays. For example, derivatives with electron-withdrawing groups (e.g., nitro or halogen substituents) may require inert atmospheres to prevent decomposition .
Advanced Research Questions
Q. What experimental strategies optimize regioselectivity during substitution reactions on the quinazoline core?
Solvent polarity and reaction temperature significantly influence regioselectivity. For instance, in DMSO, 4-chloroquinazoline reacts with pyrrolidine to yield a mixture of C4 and C2 substitution products, while in MeCN or THF, C4 selectivity dominates due to reduced solvent stabilization of transition states . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.
Q. How are contradictions in biological activity data for this compound derivatives resolved?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, receptor isoforms). For example, quinazoline derivatives targeting MCHR1 receptors showed picomolar IC values in vitro but variable efficacy in vivo due to metabolic instability . Methodological solutions include:
Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models (CoMFA/CoMSIA) are widely used. For instance, CoMSIA analysis of quinazoline-based antitumor agents revealed that hydrophobic and hydrogen-bonding interactions at the C4 position correlate with enhanced binding to tyrosine kinase receptors . Free-energy perturbation (FEP) calculations further refine predictions by simulating ligand–receptor dynamics.
Q. What are the challenges in designing selective inhibitors using this compound scaffolds?
Off-target effects are common due to structural similarities between kinase domains. Strategies to improve selectivity include:
- Fragment-based drug design : Introducing bulky substituents (e.g., 4-ethylphenyl groups) to exploit steric hindrance .
- Proteome-wide profiling : Screening against kinase panels to identify selectivity hotspots .
Methodological Considerations
Q. How are reaction yields optimized for large-scale synthesis of this compound derivatives?
Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in Suzuki–Miyaura reactions .
- Solvent systems : Biphasic conditions (e.g., THF/water) enhance solubility of polar intermediates .
- Workflow automation : High-throughput reactors reduce batch variability and improve reproducibility .
Q. What analytical techniques differentiate stereoisomers in pyrrolidine-containing quinazoline derivatives?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while NOESY NMR identifies spatial proximity of protons in diastereomers. For example, (S)-configured pyrrolidine derivatives showed enhanced receptor binding compared to (R)-isomers in MCHR1 antagonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
